molecular formula C13H14BrN3 B11802226 4-(3-Bromophenyl)-1-cyclopropyl-2-methyl-1H-imidazol-5-amine

4-(3-Bromophenyl)-1-cyclopropyl-2-methyl-1H-imidazol-5-amine

Cat. No.: B11802226
M. Wt: 292.17 g/mol
InChI Key: SZIVUYXYCJOWSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3-Bromophenyl)-1-cyclopropyl-2-methyl-1H-imidazol-5-amine is a synthetic organic compound that belongs to the class of imidazole derivatives. This compound is characterized by the presence of a bromophenyl group, a cyclopropyl group, and a methyl group attached to an imidazole ring. Imidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Bromophenyl)-1-cyclopropyl-2-methyl-1H-imidazol-5-amine typically involves multi-step organic reactions. One common method includes the following steps:

    Cyclopropylation: The addition of a cyclopropyl group to the imidazole ring, often achieved through cyclopropyl bromide in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(3-Bromophenyl)-1-cyclopropyl-2-methyl-1H-imidazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding imidazole N-oxide.

    Reduction: Formation of the reduced imidazole derivative.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

4-(3-Bromophenyl)-1-cyclopropyl-2-methyl-1H-imidazol-5-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in various diseases.

    Industry: Used in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

    4-(4-Bromophenyl)-thiazol-2-amine: Known for its antifungal activity.

    3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole: Studied for its versatility in chemical synthesis.

Uniqueness

4-(3-Bromophenyl)-1-cyclopropyl-2-methyl-1H-imidazol-5-amine is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. Its cyclopropyl and imidazole moieties contribute to its stability and reactivity, making it a valuable compound in various research fields.

Properties

Molecular Formula

C13H14BrN3

Molecular Weight

292.17 g/mol

IUPAC Name

5-(3-bromophenyl)-3-cyclopropyl-2-methylimidazol-4-amine

InChI

InChI=1S/C13H14BrN3/c1-8-16-12(9-3-2-4-10(14)7-9)13(15)17(8)11-5-6-11/h2-4,7,11H,5-6,15H2,1H3

InChI Key

SZIVUYXYCJOWSY-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=C(N1C2CC2)N)C3=CC(=CC=C3)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.